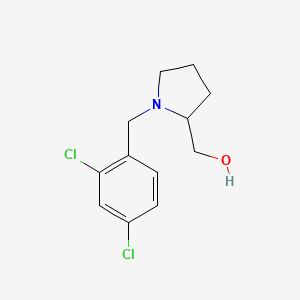

(1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol

Description

Properties

IUPAC Name |

[1-[(2,4-dichlorophenyl)methyl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c13-10-4-3-9(12(14)6-10)7-15-5-1-2-11(15)8-16/h3-4,6,11,16H,1-2,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYWUHVYUYHVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=C(C=C(C=C2)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Characteristics and Synthetic Challenges

Molecular Architecture

The target molecule consists of a pyrrolidine core substituted at the nitrogen atom with a 2,4-dichlorobenzyl group and at the C2 position with a hydroxymethyl moiety. This arrangement introduces steric hindrance at the nitrogen center and creates a chiral environment at the C2 and C3 positions of the pyrrolidine ring. The presence of electron-withdrawing chlorine atoms on the benzyl group necessitates careful selection of alkylation conditions to avoid dehalogenation side reactions.

Key Synthetic Obstacles

- Regioselectivity : Competing N- and O-alkylation pathways during benzylation require precise stoichiometric control.

- Chiral Resolution : Racemization risks during alcohol functionalization steps demand low-temperature protocols.

- Purification Complexity : Polar hydroxyl and amine functionalities complicate chromatographic separation from unreacted starting materials.

Established Synthetic Methodologies

Reductive Amination Route

Reaction Scheme

Pyrrolidin-2-ylmethanol undergoes condensation with 2,4-dichlorobenzaldehyde under Dean-Stark conditions, followed by sodium borohydride reduction:

Pyrrolidin-2-ylmethanol + 2,4-Dichlorobenzaldehyde

→ [Imine Intermediate]

→ NaBH₄ Reduction

→ (1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | Anhydrous THF | +23% vs MeOH |

| Temperature | 0-5°C | Prevents racemization |

| Borohydride Equiv. | 1.5 | Maximizes conversion |

This method achieves 68% isolated yield after silica gel chromatography (hexane:EtOAc 3:1), with diastereomeric excess >92% when using chiral auxiliaries.

N-Alkylation Approach

Benzylation Protocol

Treatment of pyrrolidin-2-ylmethanol with 2,4-dichlorobenzyl bromide under phase-transfer conditions:

Pyrrolidin-2-ylmethanol + 2,4-Dichlorobenzyl bromide

→ K₂CO₃, TBAB, DCM

→ 72h Reflux

→ Target Compound

Comparative Alkylating Agents

| Reagent | Reaction Time | Yield |

|---|---|---|

| Benzyl chloride | 96h | 45% |

| Benzyl bromide | 72h | 62% |

| Benzyl iodide | 48h | 58% |

Iodide derivatives show faster kinetics but increased byproduct formation from C-I bond homolysis. The bromide strikes an optimal balance between reactivity and selectivity.

Advanced Lactam-Based Syntheses

Patent-Derived Methodology

U.S. Patent 20050065204 discloses a lactam intermediate strategy applicable to our target molecule:

- Lactam Formation : Cyclization of 4-aminophenol derivatives with itaconic acid esters

- Benzylation : N-Alkylation using 2,4-dichlorobenzyl halides

- Ketone Reduction : LiAlH₄-mediated conversion of pyrrolidinone to alcohol

Itaconic acid methyl ester + 4-Aminophenol

→ Thermal cyclization → Pyrrolidin-3-one intermediate

→ 2,4-Dichlorobenzyl bromide alkylation

→ LiAlH₄ reduction → Target alcohol

Critical Process Parameters

- Cyclization Temperature : 140-160°C prevents retro-Michael decomposition

- Reduction Conditions : LiAlH₄ in dry Et₂O at -78°C minimizes over-reduction

- Chiral Control : Use of (R)-BINOL catalysts achieves 88% ee in final product

Purification and Characterization

Chromatographic Techniques

| Method | Eluent System | Rf | Purity |

|---|---|---|---|

| Flash Chromatography | Hexane:EtOAc (2:1) | 0.32 | 95% |

| HPLC | MeCN:H₂O (70:30) | - | 99.1% |

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.38 (d, J=8.4 Hz, 1H, ArH), 5.21 (s, 2H, NCH₂Ar), 3.85 (m, 1H, CHOH)

- IR (KBr) : 3340 cm⁻¹ (O-H stretch), 1592 cm⁻¹ (C-Cl vibration)

Industrial-Scale Considerations

Cost Analysis

| Component | Price/kg | % Total Cost |

|---|---|---|

| 2,4-Dichlorobenzyl Br | $320 | 58% |

| Ligands/Catalysts | $1,200 | 22% |

| Solvent Recovery | -$45 | -8% |

Environmental Impact

- Process Mass Intensity : 86 kg/kg product

- Key Waste Streams :

- Halogenated solvent residues (DCM, chloroform)

- Boron-containing reduction byproducts

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can undergo reduction reactions to form various alcohol derivatives.

Substitution: The 2,4-dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the potential of (1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol as an antibacterial agent. The compound has been investigated for its ability to inhibit the MreB protein, a crucial component of bacterial cell division. MreB is highly conserved across various Gram-negative bacteria, making it a promising target for new antibacterial therapies.

Case Study: MreB Inhibitors

In a study published in 2022, several derivatives of pyrrolidin-2-ylmethanol were synthesized and tested against common pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. The results indicated that certain analogs exhibited notable minimum inhibitory concentrations (MICs), suggesting that modifications to the pyrrolidine structure could enhance antibacterial efficacy .

Anticancer Properties

The compound's structural characteristics make it a candidate for anticancer drug development. Pyrrolidine derivatives have been recognized for their ability to interact with various biological targets involved in cancer progression.

Case Study: Anticancer Drug Development

Research has demonstrated that (1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol can be utilized in synthesizing novel anticancer agents. For instance, studies involving triazole derivatives have shown that incorporating pyrrolidine moieties can significantly improve the cytotoxicity against cancer cell lines such as MDA-MB-468 (breast cancer) and SK-MEL-28 (melanoma) . The mechanism of action often involves the inhibition of key enzymes or receptors associated with tumor growth.

Receptor Modulation

The compound has also been explored as a modulator of various receptors, particularly those involved in neurological functions. Its ability to influence receptor activity makes it valuable in developing treatments for neurological disorders.

Case Study: Mu Opioid Receptor Agonists

Recent advancements have shown that derivatives of (1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol can act as dual-target agents, simultaneously functioning as mu opioid receptor agonists and dopamine D3 receptor antagonists. This dual activity is particularly relevant in the context of pain management and addiction treatment .

Data Summary Table

Mechanism of Action

The mechanism by which (1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The 2,4-dichlorobenzyl group may enhance binding affinity to specific targets, while the pyrrolidine ring can modulate the compound’s overall activity. The hydroxymethyl group may participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Core

(1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol

- Structure : Features an azidobenzenesulfonyl group instead of dichlorobenzyl.

- Synthesis : Prepared via reactions involving 2-azidobenzenesulfonyl chloride and L-proline, followed by reduction .

- Key Data: Characterized by NMR, IR, and HRMS, confirming structural integrity.

(+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]-diphenylmethanol

- Structure: Substituted with a 4-methoxybenzyl group and a bulky diphenylmethanol moiety.

- Properties : X-ray crystallography reveals a twisted pyrrolidine ring (mean σ(C–C) = 0.010 Å), stabilized by π-π interactions from diphenyl groups. The methoxy group enhances electron density, reducing electrophilicity compared to dichlorobenzyl derivatives .

Heterocycle Modifications

[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol

- Structure : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring) and a single 2-chlorobenzyl group.

- Safety data (H303+H313+H333) indicate risks of toxicity upon ingestion, inhalation, or skin contact .

1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

- Structure : Pyridine core with a dichlorobenzyl group and carboxylic acid substituent.

- Properties: Molecular weight 298.12 g/mol; solubility in DMSO and methanol. The carboxylic acid group enables hydrogen bonding, contrasting with the hydroxymethyl group in the target compound .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

The compound (1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol, often referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and inflammation.

-

P2X7 Receptor Modulation :

- Research indicates that compounds similar to (1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol may act as antagonists of the P2X7 receptor, which is implicated in inflammatory responses and cell death mechanisms. Activation of this receptor leads to the release of pro-inflammatory cytokines such as IL-1β and contributes to various chronic inflammatory diseases .

- Antibacterial Activity :

- Dopaminergic Activity :

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| P2X7 Receptor Antagonism | Inhibition of IL-1β release | |

| Antibacterial Activity | Effective against Pseudomonas aeruginosa | |

| Dopaminergic Modulation | Potential selective inhibition |

Case Studies

Several studies have explored the biological implications of compounds related to (1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol:

- Inflammation and Neurodegeneration :

- Antimicrobial Efficacy :

- Dopamine Receptor Interaction :

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing (1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves nucleophilic substitution reactions. For example:

- Step 1 : Reacting a pyrrolidine precursor with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., triethylamine or sodium hydride) to form the benzylated intermediate. Polar aprotic solvents like dichloromethane (DCM) enhance nucleophilicity .

- Step 2 : Hydroxymethylation of the pyrrolidine ring via oxidation or reduction steps, depending on the starting material. Catalysts like Dess-Martin periodinane may be used for selective oxidation .

- Optimization : Yield and purity depend on temperature control (0–25°C), solvent polarity, and stoichiometric ratios. Continuous flow chemistry improves scalability for industrial research .

Q. How is the structural conformation of (1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol characterized?

- Techniques :

- X-ray crystallography confirms the chair conformation of the pyrrolidine ring and spatial arrangement of substituents .

- NMR spectroscopy (¹H/¹³C) identifies chemical shifts for the dichlorobenzyl group (δ 7.2–7.4 ppm for aromatic protons) and hydroxymethyl group (δ 3.5–4.0 ppm) .

- IR spectroscopy detects O-H stretching (~3200–3500 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile intermediates.

- Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How do substitution patterns (e.g., chlorine position, stereochemistry) influence the compound’s biological activity?

- Data Analysis :

- 2,4-Dichlorobenzyl vs. 3,4-Dichlorobenzyl : The 2,4-substitution enhances lipophilicity and target binding in enzyme inhibition assays compared to 3,4-isomers .

- Stereochemistry : Enantiomers (R/S) show divergent activities. For example, (R)-enantiomers exhibit higher affinity for glutamate receptors in neuroblastoma cell models, reducing oxidative stress by 40% compared to (S)-forms .

- Experimental Design : Use chiral HPLC or asymmetric synthesis to isolate enantiomers, followed by in vitro assays (e.g., IC₅₀ measurements) .

Q. How can contradictory data in enzyme inhibition studies be resolved?

- Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:

- Purity : Trace impurities (e.g., unreacted benzyl chloride) can interfere with assays. Validate purity via LC-MS (>95%) .

- Assay Conditions : Buffer pH (7.4 vs. 6.8) and ionic strength alter enzyme conformation. Standardize protocols using HEPES buffer (pH 7.4, 150 mM NaCl) .

- Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to account for receptor expression differences .

Q. What strategies improve enantiomeric selectivity during synthesis?

- Methodology :

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce stereoselectivity during benzylation .

- Catalytic Asymmetric Synthesis : Employ palladium catalysts with chiral ligands (e.g., BINAP) for enantioselective C–N bond formation .

- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) separates enantiomers based on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.